molecular formula C41H34F4N2O11S2 B13717295 APDye 594 TFP Ester

APDye 594 TFP Ester

Cat. No.: B13717295
M. Wt: 870.8 g/mol
InChI Key: OHUDHXFIDXXBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 594 TFP Ester: is a bright, water-soluble, and pH-insensitive red-fluorescent dye. It is often used for modifying proteins or antibodies through primary amines, amine-modified oligonucleotides, and other amine-containing biomolecules. This compound is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594 .

Preparation Methods

Synthetic Routes and Reaction Conditions: APDye 594 TFP Ester is synthesized by reacting the dye with tetrafluorophenyl (TFP) ester. The TFP ester is an amine-reactive activated ester that reacts with primary amines of biomolecules to form a stable amide bond. The reaction occurs most efficiently at pH 7-9 and forms a stable, covalent amide bond .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the dye followed by its reaction with TFP ester. The major advantage of TFP esters over succinimidyl esters is their improved resistance to spontaneous hydrolysis during conjugation reactions, resulting in more efficient and reproducible labeling of biopolymers .

Chemical Reactions Analysis

Types of Reactions: APDye 594 TFP Ester primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .

Common Reagents and Conditions:

    Reagents: TFP ester, primary amines (e.g., lysine residues in proteins)

    Conditions: pH 7-9, aqueous or organic solvents such as water, DMSO, or DMF

Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .

Mechanism of Action

APDye 594 TFP Ester exerts its effects by forming a stable covalent bond with primary amines in biomolecules. The TFP ester reacts with the primary amines to form an amide bond, resulting in the covalent attachment of the dye to the biomolecule. This covalent attachment allows for the stable and long-lasting labeling of the biomolecule, enabling its visualization and tracking in various applications .

Comparison with Similar Compounds

  • Alexa Fluor 594
  • CF 594
  • DyLight 594

Comparison: APDye 594 TFP Ester is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594. it offers improved resistance to spontaneous hydrolysis during conjugation reactions, resulting in more efficient and reproducible labeling of biopolymers. This makes this compound a preferred choice for applications requiring stable and long-lasting labeling .

Properties

Molecular Formula

C41H34F4N2O11S2

Molecular Weight

870.8 g/mol

IUPAC Name

[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C41H34F4N2O11S2/c1-40(2)15-20(17-59(51,52)53)23-10-26-32(13-30(23)46(40)5)57-33-14-31-24(21(18-60(54,55)56)16-41(3,4)47(31)6)11-27(33)34(26)22-8-7-19(9-25(22)38(48)49)39(50)58-37-35(44)28(42)12-29(43)36(37)45/h7-16H,17-18H2,1-6H3,(H2-,48,49,51,52,53,54,55,56)

InChI Key

OHUDHXFIDXXBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C

Origin of Product

United States

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